Cas no 16958-60-4 (1-(9H-Purin-6-ylamino)propan-2-ol)

1-(9H-Purin-6-ylamino)propan-2-ol structure
16958-60-4 structure
Product Name:1-(9H-Purin-6-ylamino)propan-2-ol
CAS No:16958-60-4
MF:C8H11N5O
MW:193.205840349197
CID:4557798
Update Time:2025-07-18

1-(9H-Purin-6-ylamino)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(9H-purin-6-ylamino)propan-2-ol
    • SMR000022445
    • N-(2-Hydroxypropyl)adenine
    • Oprea1_535811
    • MLS000086552
    • IFLab1_002189
    • 1-(purin-6-ylamino)propan-2-ol
    • HMS1418D11
    • HMS2374O13
    • STK944598
    • 2-Propanol, 1-(9H-purin-6-ylamino)-
    • ST50139416
    • 1-(9H-Purin-6-ylamino)propan-2-ol
    • Inchi: 1S/C8H11N5O/c1-5(14)2-9-7-6-8(11-3-10-6)13-4-12-7/h3-5,14H,2H2,1H3,(H2,9,10,11,12,13)
    • InChI Key: VWQPVBTWPGJMKM-UHFFFAOYSA-N
    • SMILES: OC(C)CNC1=C2C(=NC=N1)N=CN2

Computed Properties

  • Exact Mass: 193.09636g/mol
  • Monoisotopic Mass: 193.09636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 86.7
  • Molecular Weight: 193.21g/mol

1-(9H-Purin-6-ylamino)propan-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P840280-10mg
1-(9H-Purin-6-ylamino)propan-2-ol
16958-60-4
10mg
$253.00 2023-05-17
TRC
P840280-50mg
1-(9H-Purin-6-ylamino)propan-2-ol
16958-60-4
50mg
$1097.00 2023-05-17
TRC
P840280-100mg
1-(9H-Purin-6-ylamino)propan-2-ol
16958-60-4
100mg
$ 1200.00 2023-09-06

Additional information on 1-(9H-Purin-6-ylamino)propan-2-ol

Recent Advances in the Study of 1-(9H-Purin-6-ylamino)propan-2-ol (CAS: 16958-60-4) in Chemical Biology and Pharmaceutical Research

The compound 1-(9H-Purin-6-ylamino)propan-2-ol (CAS: 16958-60-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This purine derivative has been investigated for its role in modulating various biological pathways, particularly those involving nucleotide metabolism and signal transduction. Recent studies have highlighted its utility as a precursor or intermediate in the synthesis of novel bioactive molecules, making it a compound of interest for drug discovery and development.

One of the key areas of research involving 1-(9H-Purin-6-ylamino)propan-2-ol is its potential as an inhibitor of specific enzymes involved in purine metabolism. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition against adenosine deaminase (ADA), an enzyme critical in the regulation of adenosine levels. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding mechanism of 1-(9H-Purin-6-ylamino)propan-2-ol to ADA, providing insights into its potential as a therapeutic agent for conditions such as lymphoproliferative disorders and immunodeficiency diseases.

Another significant development is the exploration of 1-(9H-Purin-6-ylamino)propan-2-ol as a building block for the synthesis of nucleoside analogs. Researchers have reported its use in the preparation of modified nucleosides with enhanced antiviral and anticancer properties. A recent publication in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of a series of nucleoside derivatives incorporating this compound, which showed promising activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The study emphasized the importance of the hydroxyl and amino functional groups in the compound's structure for its biological activity.

In addition to its direct therapeutic applications, 1-(9H-Purin-6-ylamino)propan-2-ol has been investigated for its role in chemical biology tools. A 2024 study in ACS Chemical Biology described its use as a probe for studying protein-nucleic acid interactions. The compound was functionalized with a fluorescent tag and used to visualize the binding dynamics of purine-binding proteins in live cells. This approach provides a valuable tool for understanding the molecular mechanisms underlying diseases such as cancer and neurodegenerative disorders.

Despite these promising findings, challenges remain in the development of 1-(9H-Purin-6-ylamino)propan-2-ol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are focusing on structural modifications to improve the pharmacokinetic properties of this compound while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1-(9H-Purin-6-ylamino)propan-2-ol (CAS: 16958-60-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications range from enzyme inhibition to nucleoside analog synthesis and chemical probe development. As research progresses, this compound is likely to play an increasingly important role in the discovery of new therapeutic agents and the elucidation of biological mechanisms. Future studies should focus on optimizing its properties and exploring its potential in combination therapies and targeted drug delivery systems.

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